molecular formula C7H5BrF2Mg B6341589 3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF CAS No. 1417985-27-3

3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Cat. No.: B6341589
CAS No.: 1417985-27-3
M. Wt: 231.32 g/mol
InChI Key: QAXANYLHEOPEGM-UHFFFAOYSA-M
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Description

3,5-Difluorobenzylmagnesium bromide, 0.25M in 2-Methyltetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is a solution of 3,5-Difluorobenzylmagnesium bromide in 2-Methyltetrahydrofuran, which is a green alternative to Tetrahydrofuran. It is capable of producing high concentrations of bromo, benzyl, and allyl Grignard reagents .

Mechanism of Action

Target of Action

3,5-Difluorobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of Grignard reagents are electrophilic carbon atoms present in carbonyl groups .

Mode of Action

Grignard reagents, including 3,5-Difluorobenzylmagnesium bromide, are strong nucleophiles and bases . They react with electrophilic carbon atoms in carbonyl groups to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways used to construct complex organic molecules .

Biochemical Pathways

The exact biochemical pathways affected by 3,5-Difluorobenzylmagnesium bromide would depend on the specific reaction conditions and the other reactants present . In general, grignard reagents are used in organic synthesis pathways to form new carbon-carbon bonds .

Pharmacokinetics

It is a laboratory reagent used in chemical synthesis rather than a drug or biological molecule .

Result of Action

The result of the action of 3,5-Difluorobenzylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .

Action Environment

3,5-Difluorobenzylmagnesium bromide is sensitive to air and moisture . Therefore, reactions involving this reagent must be carried out under an inert atmosphere (such as nitrogen) and using anhydrous (water-free) solvents . The reagent is typically stored at ambient temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Difluorobenzylmagnesium bromide involves the reaction of 3,5-Difluorobenzyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorobenzylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Difluorobenzylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Chemical Biology: Applied in the modification of biomolecules for studying biological processes

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylmagnesium bromide
  • 3,5-Difluorobenzylmagnesium chloride
  • 3,5-Difluorobenzylmagnesium iodide

Uniqueness

3,5-Difluorobenzylmagnesium bromide is unique due to its specific substitution pattern on the benzyl ring, which can influence the reactivity and selectivity of the compound in various reactions. The use of 2-Methyltetrahydrofuran as a solvent also provides environmental benefits and improved reaction conditions compared to traditional solvents like Tetrahydrofuran .

Properties

IUPAC Name

magnesium;1,3-difluoro-5-methanidylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXANYLHEOPEGM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC(=C1)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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